Thiazole, 2-ethynyl-4-fluoro-
Overview
Description
Thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. It belongs to the azole family, which also includes imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. It emits an odor similar to pyridine and is naturally found in Vitamin B1 (thiamine) . Thiamine plays a crucial role in energy release from carbohydrates during metabolism and supports normal nervous system function by aiding neurotransmitter synthesis, such as acetylcholine .
Synthesis Analysis
The synthesis of thiazole derivatives involves various methods, including cyclization reactions, condensation reactions, and functional group transformations. Researchers have explored diverse synthetic routes to obtain novel compounds related to the thiazole scaffold. These derivatives exhibit a wide range of biological activities, making them valuable targets for drug development .
Molecular Structure Analysis
The thiazole ring’s planarity and aromaticity contribute to its reactivity. Electrophilic substitution can occur at the C-5 atom, while nucleophilic substitution is possible at the C-2 atom. Understanding the electronic properties and spatial arrangement of substituents on the thiazole ring is crucial for designing functional molecules .
Chemical Reactions Analysis
Thiazoles participate in various chemical reactions, including electrophilic and nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have explored these reactions to modify the thiazole scaffold and enhance its biological properties .
Physical And Chemical Properties Analysis
Mechanism of Action
Thiazoles exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects. Their mechanisms of action vary depending on the specific derivative and its interactions with cellular targets. For example, sulfathiazole acts as an antimicrobial agent, while Ritonavir serves as an antiretroviral drug .
properties
IUPAC Name |
2-ethynyl-4-fluoro-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FNS/c1-2-5-7-4(6)3-8-5/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRLZWHJISBEEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CS1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole, 2-ethynyl-4-fluoro- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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